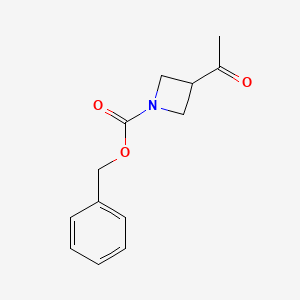

Benzyl 3-acetylazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

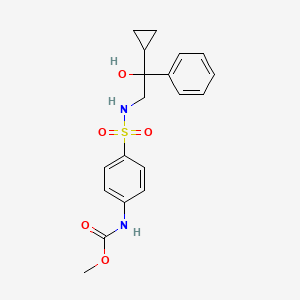

Benzyl 3-acetylazetidine-1-carboxylate (B3AAC) is a small molecule that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. B3AAC is a derivative of acetylazetidine, a cyclic carboxylic acid, and is composed of a benzyl group, a 3-acetyl group, and an azetidine ring. B3AAC has been found to have a number of interesting properties, including the ability to act as a ligand for proteins, to interact with lipids, and to modulate the activities of enzymes. In addition, B3AAC has been shown to be a potent inhibitor of several enzymes involved in the metabolism of drugs, and has been used in the development of novel drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Carboxylative Annulation

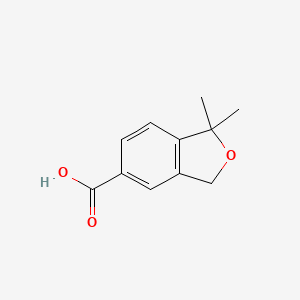

One relevant application in synthetic chemistry is the use of palladium-catalyzed carboxylative annulation reactions. These reactions are crucial for constructing complex molecules from simpler precursors. For instance, the novel Pd(II)-mediated cascade carboxylative annulation has been utilized to construct benzo[b]furan-3-carboxylic acids from related substrates by forming three new bonds in one step. Such methodologies highlight the potential of using benzyl 3-acetylazetidine-1-carboxylate in synthesizing heterocyclic compounds and carboxylic acid derivatives, which are of significant interest in pharmaceutical chemistry and materials science (Liao et al., 2005).

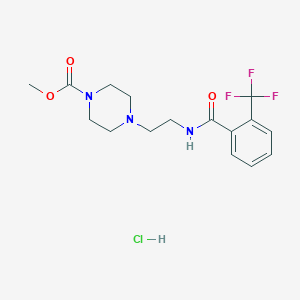

Cholinesterase Inhibition for Therapeutic Applications

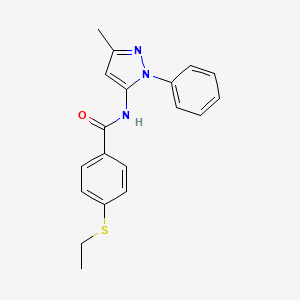

Another area of interest is the design of cholinesterase inhibitors, which have applications in treating diseases such as Alzheimer's. Compounds structurally related to this compound, such as benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, have been studied for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies could inform the use of this compound derivatives as potential therapeutic agents (Pizova et al., 2017).

Photocarboxylation of Benzylic C–H Bonds

Photocarboxylation techniques, which involve the carboxylation of sp3-hybridized C–H bonds with CO2 under visible-light mediation, represent a novel application in the field of green chemistry. Such methodologies could be applied to this compound for the introduction of carboxylic acid functionalities in an environmentally friendly manner, potentially yielding novel drug candidates or materials (Meng et al., 2019).

Eigenschaften

IUPAC Name |

benzyl 3-acetylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVHBZFRXVZHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)